molecular formula C19H23ClN4O2S B4116031 1-(3-Nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea;hydrochloride

1-(3-Nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea;hydrochloride

Cat. No.: B4116031
M. Wt: 406.9 g/mol
InChI Key: LDUZMHJBPUBHHR-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-N’-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a nitrophenyl group, a piperidinylmethyl group, and a phenyl group attached to a thiourea moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-(3-nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S.ClH/c24-23(25)18-6-4-5-17(13-18)21-19(26)20-16-9-7-15(8-10-16)14-22-11-2-1-3-12-22;/h4-10,13H,1-3,11-12,14H2,(H2,20,21,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUZMHJBPUBHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-N’-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride typically involves the reaction of 3-nitroaniline with 4-(1-piperidinylmethyl)phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Types of Reactions:

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, or nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products:

    Oxidation: Nitroso or nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-(3-nitrophenyl)-N’-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including its role as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-N’-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl and piperidinylmethyl groups play a crucial role in the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(3-nitrophenyl)-N’-phenylthiourea
  • N-(4-nitrophenyl)-N’-[4-(1-piperidinylmethyl)phenyl]thiourea
  • N-(3-nitrophenyl)-N’-[4-(methyl)phenyl]thiourea

Comparison: N-(3-nitrophenyl)-N’-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride is unique due to the presence of both the nitrophenyl and piperidinylmethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Nitrophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea;hydrochloride

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